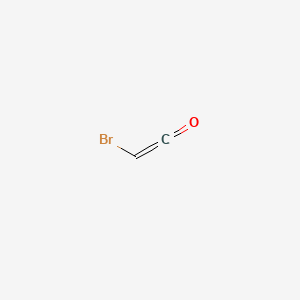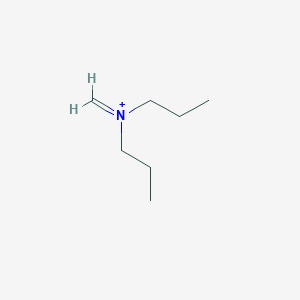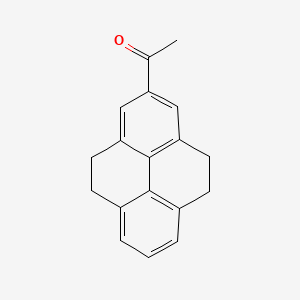![molecular formula C14H14NO5P B14432103 4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate CAS No. 77273-71-3](/img/structure/B14432103.png)
4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is an organic compound with a complex structure that includes an acetamido group, a biphenyl moiety, and a dihydrogen phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate typically involves multiple steps. One common method starts with the acylation of 4-amino[1,1’-biphenyl]-3-yl with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with phosphorus oxychloride (POCl₃) to introduce the dihydrogen phosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or biphenyl moieties, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other functional materials.
作用機序
The mechanism by which 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the biphenyl moiety provides hydrophobic interactions. The dihydrogen phosphate group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Acetamidophenyl dihydrogen phosphate: Similar structure but lacks the biphenyl moiety.
4-Acetamido-TEMPO: Contains an acetamido group but differs in the presence of a stable radical moiety.
Uniqueness
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and dihydrogen phosphate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
77273-71-3 |
|---|---|
分子式 |
C14H14NO5P |
分子量 |
307.24 g/mol |
IUPAC名 |
(2-acetamido-5-phenylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H14NO5P/c1-10(16)15-13-8-7-12(11-5-3-2-4-6-11)9-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H2,17,18,19) |
InChIキー |
AOQHRXCKRQFFFP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


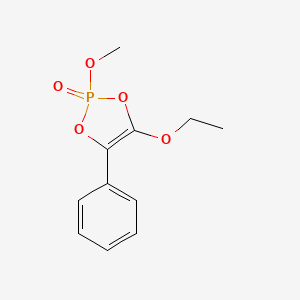
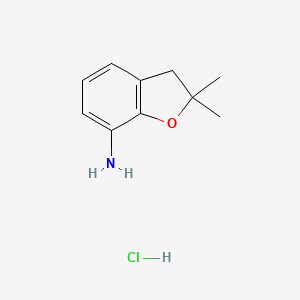

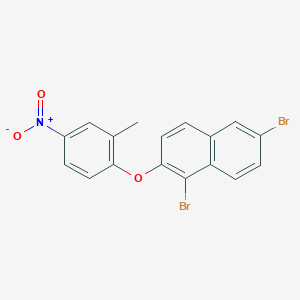
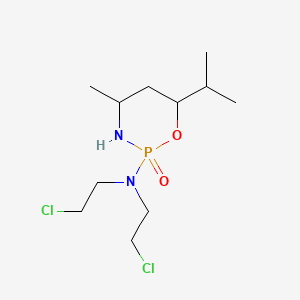
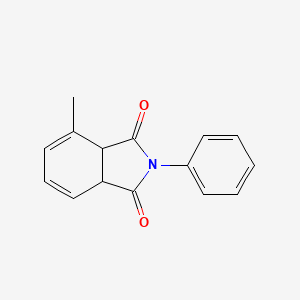
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
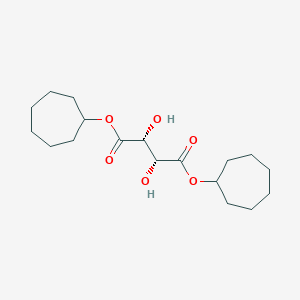
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
